Methyl 4-(N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)sulfamoyl)benzoate is a synthetic compound. [] It belongs to a group of compounds that act as fatty acid amide hydrolase (FAAH) inhibitors. [] FAAH is an enzyme responsible for breaking down fatty acid amides, including anandamide, an endogenous cannabinoid neurotransmitter. [] Inhibition of FAAH leads to increased levels of anandamide in the central nervous system. [] Researchers are studying the potential therapeutic applications of FAAH inhibitors for various conditions, including pain, inflammation, and neurodegenerative diseases. []
Methyl 4-(N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)sulfamoyl)benzoate is a synthetic compound developed for research purposes. [] Its primary application lies in studying FAAH and the endocannabinoid system. By inhibiting FAAH, this compound increases anandamide levels, allowing researchers to investigate the physiological and pharmacological effects of this neurotransmitter. This research has potential implications for understanding and treating conditions such as:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2